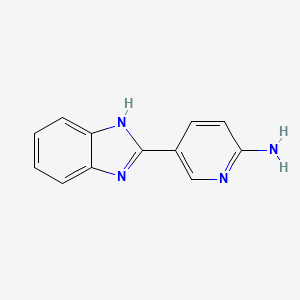

5-(1H-benzimidazol-2-yl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

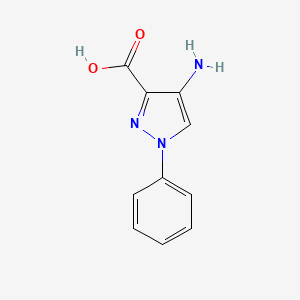

The compound 5-(1H-benzimidazol-2-yl)pyridin-2-amine is a heterocyclic molecule that features a benzimidazole group attached to a pyridine ring. This structural motif is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole moiety is known for its ability to engage in hydrogen bonding and π-π interactions, which can be exploited in the design of new compounds and materials .

Synthesis Analysis

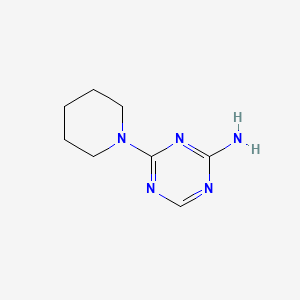

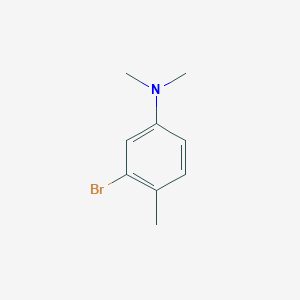

The synthesis of related benzimidazole-pyridine compounds has been reported in the literature. For instance, the reaction of p-(dimethylamino)benzaldehyde with 2-RCOCH2-1H-benzimidazoles leads to the formation of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines. This transformation follows a modified Hantzsch reaction, which typically involves the formation of a 1,4-dihydropyridine ring, and is completed by aromatization through the loss of N,N-dimethylanyline or oxidation by a nitro compound . Although not directly synthesizing 5-(1H-benzimidazol-2-yl)pyridin-2-amine, this study provides insight into the synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of nitrogen atoms in the benzimidazole group, which can coordinate to metal ions. For example, a related compound, 1-(pyridin-2-ylmethyl)-2-(3-(1-(pyridin-2-ylmethyl)benzimidazol-2-yl) propyl) benzimidazole, and its copper(II) complex have been synthesized and structurally characterized. The Cu(II) ion in the complex is coordinated by two nitrogen atoms from the benzimidazole groups, forming a distorted trigonal bipyramidal geometry . This suggests that 5-(1H-benzimidazol-2-yl)pyridin-2-amine could also exhibit interesting coordination properties.

Chemical Reactions Analysis

Benzimidazole-pyridine compounds participate in various chemical reactions, often leveraging the reactivity of the benzimidazole moiety. For instance, the formation of cocrystals and salts with pyromellitic acid demonstrates the ability of benzimidazole derivatives to engage in heterosynthon interactions, such as COOH···Nbim and COO−···Hbim. These interactions are crucial for the formation of crystal structures with specific properties, including the inclusion of aromatic guest molecules through cation···π interactions . Such reactivity could be expected from 5-(1H-benzimidazol-2-yl)pyridin-2-amine as well, potentially leading to the formation of novel materials.

Physical and Chemical Properties Analysis

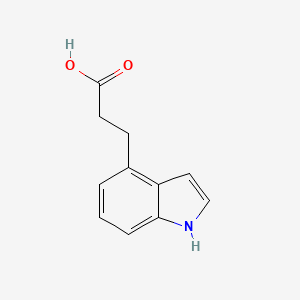

The physical and chemical properties of benzimidazole-pyridine compounds are influenced by their molecular structure. The presence of aromatic systems and heteroatoms allows for a range of interactions, including hydrogen bonding and π-π stacking, which can affect solubility, melting points, and other physicochemical parameters. The ability of these compounds to form cocrystals and salts, as well as their inclusion properties, suggests that they may have unique solubility profiles and could be used to separate or encapsulate other molecules . The fluorescent properties of a related benzimidazole-pyridine compound and its copper(II) complex, as demonstrated in its use as a sensor for dopamine, indicate that 5-(1H-benzimidazol-2-yl)pyridin-2-amine may also have potential applications in sensing technologies .

Wissenschaftliche Forschungsanwendungen

Nanocomposite Synthesis and Characterization

5-(1H-benzimidazol-2-yl)pyridin-2-amine has been utilized in the synthesis and characterization of various nanocomposites. For example, Abdolmaleki and Molavian (2015) synthesized new poly(benzimidazole-amide)s (PBAs) using this compound, which showed high thermal stability and good yields. These PBAs were used to create PBA/Ni nanocomposites that served as effective catalysts in reduction reactions (Abdolmaleki & Molavian, 2015).

Advancements in Pharmaceutical Synthesis

The compound has played a role in the development of pharmaceuticals. Masters et al. (2011) explored its use in the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the significance of acid additives in this process. These compounds are relevant in medicinal chemistry due to their solubility and DNA intercalation properties (Masters et al., 2011).

Catalysis in Oxidation Reactions

Another study by Abdolmaleki and Molavian (2015) demonstrated the use of a poly(benzimidazole-amide)/Co nanocomposite, synthesized using 5-(1H-benzimidazol-2-yl)pyridin-2-amine, as a catalyst in the oxidation of ethyl benzene to acetophenone (Abdolmaleki & Molavian, 2015).

Enhancing Dielectric Properties in Polymers

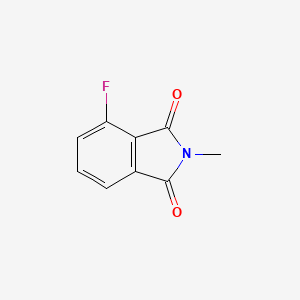

Qian et al. (2020) researched the synthesis of superheat-resistant polyimides with enhanced dielectric constants. They used a derivative of 5-(1H-benzimidazol-2-yl)pyridin-2-amine to create Cu(II)-crosslinked polyimides, which showed superior dielectric, thermal, and mechanical properties (Qian et al., 2020).

Fluorescence Applications

The compound has also found use in fluorescence applications. Wei et al. (2006) synthesized tridentate ligands from benzimidazole and quinoline derivatives, including a benzimidazole-based compound, for use with rhenium tricarbonyl core complexes. These complexes exhibited potential for fluorescence applications (Wei et al., 2006).

Eigenschaften

IUPAC Name |

5-(1H-benzimidazol-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHRGSUFMGKDHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427689 |

Source

|

| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-benzimidazol-2-yl)pyridin-2-amine | |

CAS RN |

879884-04-5 |

Source

|

| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

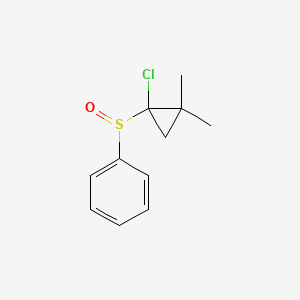

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)